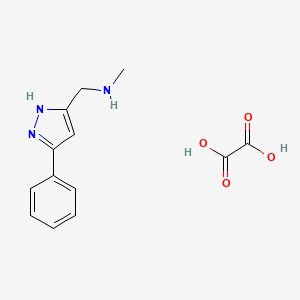

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate

Description

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate (CAS: 1207529-87-0, PubChem CID: 50944344) is a pyrazole-derived secondary amine salt formed by combining the free base N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine (CAS: 373356-52-6) with oxalic acid . The compound is characterized by a phenyl group at the 5-position of the pyrazole ring and a methyl-substituted methanamine moiety. Its oxalate salt form enhances crystallinity and solubility, making it suitable for pharmaceutical applications such as intermediates in drug synthesis . Analytical characterization employs HPLC, GC-MS, NMR, and FTIR, with regulatory-grade purity available from suppliers like SynHet .

Properties

IUPAC Name |

N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.C2H2O4/c1-12-8-10-7-11(14-13-10)9-5-3-2-4-6-9;3-1(4)2(5)6/h2-7,12H,8H2,1H3,(H,13,14);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMXQCURSULJKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NN1)C2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction yields regioisomeric pyrazoles, which can be separated and purified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant antitumor properties. N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy.

Neuroprotective Effects

Studies have shown that pyrazole derivatives can also possess neuroprotective effects. This compound has been evaluated for its ability to protect neuronal cells against oxidative stress and neurodegeneration, making it a candidate for treating neurological disorders such as Alzheimer's disease.

Material Science

Synthesis of Novel Polymers

The compound can serve as a building block for synthesizing novel polymers with specific properties. Its unique structure allows for the incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Research is ongoing to explore its utility in developing high-performance materials for various industrial applications.

Research Tool

Biochemical Assays

this compound is utilized in biochemical assays to study enzyme inhibition and receptor binding. Its ability to modulate biological pathways makes it a valuable tool for researchers investigating the mechanisms of action of various biological processes.

Summary of Findings

The compound's diverse applications highlight its significance in both medicinal and material sciences. Below is a summary table illustrating the key findings related to its applications:

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of this compound revealed that it significantly reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests its potential application in developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Pyrazole derivatives with modified substituents exhibit distinct physicochemical and biological properties. Key examples include:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations :

- Phenyl vs.

- Heteroaromatic Modifications : Replacement of phenyl with thienyl (as in the dihydrochloride derivative) introduces sulfur-based electronic effects, altering solubility and metabolic stability .

- Counterion Effects : Oxalate salts generally exhibit higher aqueous solubility than free bases or hydrochloride salts, favoring formulation in oral drugs .

Research Findings and Market Considerations

Research Trends

Commercial Availability

- Discontinued Compounds : The free base of the target compound (N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine) is listed as discontinued by CymitQuimica, emphasizing the commercial preference for its oxalate salt .

- Bulk Suppliers: SynHet and Novachemistry offer the oxalate salt and propyl-substituted analog, respectively, with pricing models tailored for industrial R&D .

Biological Activity

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate, a compound with the CAS number 1207529-87-0, has gained attention in recent years for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 277.28 g/mol. The compound features a pyrazole ring, which is known for its biological significance in various pharmacological contexts. Its structural characteristics are outlined in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₄ |

| Molecular Weight | 277.28 g/mol |

| Melting Point | Not specified |

| Density | Not specified |

Antimicrobial Properties

Recent studies have indicated that compounds containing pyrazole moieties exhibit antimicrobial properties. For instance, research has shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity. A study highlighted the potential of pyrazole derivatives in combating resistant bacterial strains, which is critical in the face of rising antibiotic resistance .

Anti-inflammatory Effects

Pyrazole derivatives have also been explored for their anti-inflammatory effects. In vitro studies demonstrated that certain compounds could inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures. This suggests that this compound might play a role in modulating inflammatory responses .

Neuroprotective Activity

There is emerging evidence supporting the neuroprotective effects of pyrazole derivatives. Research indicates that these compounds can offer protection against neurodegenerative diseases by mitigating oxidative stress and apoptosis in neuronal cells. This aspect is particularly relevant given the increasing incidence of neurodegenerative disorders globally .

Study on Antimicrobial Activity

In a comparative study involving various pyrazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone compared to control groups, highlighting its potential as an antimicrobial agent.

Inflammatory Response Modulation

A case study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine models. The administration of this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its efficacy in reducing inflammation .

Q & A

Q. What are the standard protocols for synthesizing N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate?

A common approach involves reacting substituted pyrazole precursors with methylamine derivatives under controlled conditions. For example, coupling 3-fluoroaniline with pyrazole intermediates using catalysts like KCO in polar solvents (e.g., DMF) at room temperature can yield the target compound. Post-synthesis, purification via column chromatography and characterization using H NMR, FTIR, and LC-MS are critical to confirm structure and purity .

Q. How should researchers safely handle this compound given limited toxicity data?

Adopt precautionary measures aligned with similar pyrazole derivatives:

- Use full-body protective gear (e.g., chemical-resistant suits) and OV/AG/P99 respirators in high-exposure scenarios.

- Implement engineering controls (e.g., fume hoods) to prevent drainage contamination.

- Refer to safety data sheets (SDS) of structurally related compounds for hazard extrapolation, as acute toxicity and carcinogenicity data for this specific compound are incomplete .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H NMR confirms proton environments, particularly the methylamine and pyrazole substituents.

- Fourier Transform Infrared (FTIR): Identifies functional groups (e.g., N-H stretches in amines, C=N in pyrazole rings).

- Mass Spectrometry (LC-MS): Validates molecular weight and fragmentation patterns. Elemental analysis further ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- PASS Program: Predicts potential pharmacological activities (e.g., anti-inflammatory, antimicrobial) based on structural motifs.

- Molecular Docking: Simulates interactions with target proteins (e.g., enzymes, receptors) to assess binding affinity. For instance, the fluorine atom in the phenyl group may enhance electronic interactions, while the pyrazole ring participates in π-stacking .

Q. What strategies optimize reaction yields during synthesis?

- Variable Screening: Test temperature (e.g., 25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., KCO at 1.2 equivalents).

- Real-Time Monitoring: Use thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate intermediates.

- Byproduct Mitigation: Adjust stoichiometry to minimize side reactions, such as over-alkylation .

Q. How can researchers resolve contradictions in physicochemical data (e.g., stability, decomposition)?

- Thermal Analysis: Perform differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Comparative Studies: Benchmark against analogs (e.g., N-(4-fluorophenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide) with known stability profiles.

- Reactivity Testing: Expose the compound to extreme pH, light, or oxidizing agents to identify degradation pathways .

Q. What structural modifications enhance target selectivity in biological assays?

- Substituent Engineering: Introduce electron-withdrawing groups (e.g., -CF) to the phenyl ring to modulate electronic effects.

- Scaffold Hybridization: Fuse pyrazole with triazole or oxadiazole cores to exploit synergistic binding interactions.

- Stereochemical Control: Synthesize enantiomers to evaluate chirality-dependent activity .

Methodological Notes

- Safety Protocols: Always cross-reference SDS for pyrazole analogs when handling novel derivatives.

- Data Validation: Use PubChem and Cambridge Structural Database entries for benchmarking spectral and crystallographic data .

- Ethical Compliance: Adhere to institutional guidelines for computational predictions before initiating in vitro/in vivo testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.